molecular formula C18H15ClN4O3S2 B5044012 N-{5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

N-{5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

Cat. No.: B5044012
M. Wt: 434.9 g/mol
InChI Key: BXVFXAVGHNBCHK-UHFFFAOYSA-N
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Description

N-{5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-6-nitrobenzyl chloride with thiourea to form the corresponding thiadiazole intermediate. This intermediate is then reacted with 3-phenylpropanoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-{5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can effectively block their activity, leading to the inhibition of cancer cell growth and proliferation. Additionally, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific pathways.

Comparison with Similar Compounds

N-{5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide can be compared with other thiadiazole derivatives, such as:

  • N-{5-[(2-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
  • N-{5-[(2-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activity and chemical reactivity

Properties

IUPAC Name

N-[5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S2/c19-14-7-4-8-15(23(25)26)13(14)11-27-18-22-21-17(28-18)20-16(24)10-9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVFXAVGHNBCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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